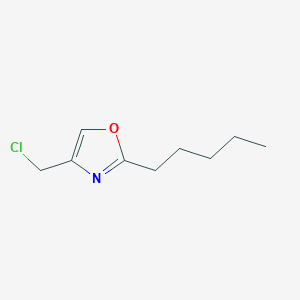

4-(Chloromethyl)-2-pentyl-1,3-oxazole

Description

Nomenclature and Structural Context within 1,3-Oxazoles

The systematic name, 4-(Chloromethyl)-2-pentyl-1,3-oxazole, precisely describes its molecular architecture based on IUPAC nomenclature rules for heterocyclic compounds. The parent heterocycle is oxazole (B20620), an aromatic azole with an oxygen atom at position 1 and a nitrogen atom at position 3. wikipedia.org

The numbering of the oxazole ring begins at the oxygen atom (position 1), proceeds towards the nitrogen atom (position 3), and continues around the ring. This specific derivative features two substituents:

A pentyl group (-C₅H₁₁) attached to the carbon atom at position 2.

A chloromethyl group (-CH₂Cl) attached to the carbon atom at position 4.

Oxazoles are weak bases and are considered aromatic, though less so than analogous thiazoles. wikipedia.org The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, affecting its reactivity. taylorandfrancis.com

Table 1: Nomenclature Breakdown

| Component | Description | Position on Ring |

|---|---|---|

| 1,3-Oxazole | The core five-membered aromatic heterocyclic ring containing oxygen at position 1 and nitrogen at position 3. | - |

| 2-pentyl | An alkyl substituent consisting of a five-carbon chain. | Position 2 |

| 4-(Chloromethyl) | A methyl group substituted with a chlorine atom, which serves as a reactive site. | Position 4 |

Historical Perspectives in Oxazole Chemistry

The study of oxazole chemistry has a rich history dating back to the late 19th and early 20th centuries. The parent compound, oxazole, was first reported by Hantzsch in 1887. taylorandfrancis.com A key milestone was its first synthesis in 1947. taylorandfrancis.comnih.gov Early methods for constructing the oxazole ring laid the groundwork for modern synthetic chemistry.

One of the classical and most fundamental methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylaminoketones. wikipedia.org This and other foundational methods, such as the Cornforth synthesis, were pivotal in making oxazole derivatives accessible for further study and application. clockss.org The continuous development of new synthetic routes has expanded the library of available oxazole-containing molecules for various scientific fields. e-bookshelf.deorganic-chemistry.org

Table 2: Key Milestones in Oxazole Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1887 | First report of oxazole by Hantzsch. taylorandfrancis.com | Marked the beginning of the study of this class of heterocycles. |

| 1917 | Early synthesis of an oxazole derivative by Robinson and Robinson. | Contributed to the foundational synthetic methodologies. |

| 1947 | First reported synthesis of the parent oxazole compound. taylorandfrancis.comnih.gov | Made the fundamental oxazole structure available for systematic study. |

| Post-1950 | Extensive development of synthetic methods like the van Leusen and Suzuki coupling reactions for oxazoles. organic-chemistry.orgmdpi.comresearchgate.net | Enabled the creation of highly functionalized and complex oxazole derivatives. |

Significance of the 4-(Chloromethyl)-1,3-Oxazole Moiety in Contemporary Organic Synthesis

The 4-(chloromethyl)-1,3-oxazole moiety is a highly significant functional group in modern organic synthesis due to its inherent reactivity. The chloromethyl group serves as a potent electrophilic site, making it an excellent handle for introducing a wide array of functionalities onto the oxazole core through nucleophilic substitution reactions. nih.govsmolecule.com

This reactivity allows the chlorine atom, which is a good leaving group, to be displaced by various nucleophiles. smolecule.com This versatility makes compounds like this compound valuable intermediates for constructing more complex molecules. The synthetic utility of halomethyl-substituted oxazoles is well-documented, where they act as scaffolds for further chemical elaboration. nih.govresearchgate.net For instance, reactions with amines, thiols, alkoxides, and carbanions can be used to build diverse molecular libraries. nih.gov

The general process can be described as: Oxazole-CH₂Cl + Nu⁻ → Oxazole-CH₂-Nu + Cl⁻ (where Nu⁻ represents a nucleophile)

This capability is crucial for the synthesis of new chemical entities, as the introduced nucleophilic fragment can be tailored to achieve desired structural or functional properties in the final product. nih.gov Research has demonstrated that halomethyl oxazoles are effective building blocks for creating 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions, highlighting the moiety's role in advanced synthetic strategies. researchgate.net

Table 3: Synthetic Transformations of the 4-(Chloromethyl) Moiety

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R₂NH (e.g., Diethylamine, Morpholine) | -CH₂-NR₂ (Aminomethyl) |

| Thiol/Thiolate | RSH / RS⁻ (e.g., Thiophenol) | -CH₂-SR (Thioether) |

| Alkoxide/Phenoxide | RO⁻ / ArO⁻ (e.g., Sodium Ethoxide) | -CH₂-OR (Ether) |

| Azide (B81097) | N₃⁻ (e.g., Sodium Azide) | -CH₂-N₃ (Azidomethyl) |

| Cyanide | CN⁻ (e.g., Sodium Cyanide) | -CH₂-CN (Cyanomethyl) |

| Stabilized Carbanion | ⁻CH(CO₂Et)₂ (e.g., Diethyl Malonate) | -CH₂-CH(CO₂Et)₂ |

This table illustrates potential reactions based on the known reactivity of similar halomethyl heterocycles. nih.govsmolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

4-(chloromethyl)-2-pentyl-1,3-oxazole |

InChI |

InChI=1S/C9H14ClNO/c1-2-3-4-5-9-11-8(6-10)7-12-9/h7H,2-6H2,1H3 |

InChI Key |

NYQHHGKZAGJHLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(=CO1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 2 Pentyl 1,3 Oxazole and Analogues

Classical Approaches for 1,3-Oxazole Ring Construction

The formation of the 1,3-oxazole heterocycle is a cornerstone of organic synthesis, with several classical methods providing the foundation for creating a diverse range of substituted oxazoles.

Robinson-Gabriel Cyclodehydration Protocols

The Robinson-Gabriel synthesis is a fundamental method for constructing the oxazole (B20620) ring, which involves the cyclodehydration of 2-acylamino ketones. chemrxiv.orgcore.ac.uk This reaction is typically catalyzed by a dehydrating agent. For the synthesis of a 2,4-disubstituted oxazole such as 4-(chloromethyl)-2-pentyl-1,3-oxazole, the starting material would be an α-acylamino ketone.

The general mechanism involves the initial enolization of the ketone, followed by cyclization through the nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration of the resulting oxazoline (B21484) intermediate yields the aromatic oxazole ring. The choice of cyclodehydrating agent is crucial and can influence the reaction conditions and yield.

| Reagent | Description |

| Sulfuric Acid | A common and strong dehydrating agent. |

| Phosphorus Pentoxide | A powerful dehydrating agent, often used in these types of cyclizations. |

| Polyphosphoric Acid | Often provides milder reaction conditions compared to sulfuric acid. |

Fischer-Oxazole Synthesis and Adaptations

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. researchgate.netresearchgate.net While the classical Fischer synthesis typically yields 2,5-disubstituted products, adaptations of this method can be envisioned for other substitution patterns. researchgate.net

The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. researchgate.net This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. The final step involves the elimination of HCl to form the aromatic oxazole ring. researchgate.net The cyanohydrins and aldehydes used are often aromatic, but aliphatic variants have also been employed. researchgate.net

Van Leusen Oxazole Synthesis and Modifications

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). sciforum.netnih.gov This reaction is particularly useful for synthesizing 5-substituted oxazoles. acs.orgnih.gov However, modifications of this reaction have been developed to afford other substitution patterns, including 4,5-disubstituted oxazoles. nih.govresearchgate.net

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline. sciforum.netnih.gov Elimination of the tosyl group leads to the formation of the oxazole ring. sciforum.net The use of ionic liquids as a solvent has been shown to improve the efficiency and reusability of the reaction system. nih.govresearchgate.net

| Reagent/Condition | Role |

| Tosylmethyl isocyanide (TosMIC) | Key reagent providing the C2-N3-C4 atoms of the oxazole ring. sciforum.net |

| Aldehyde | Provides the C5 atom and its substituent. sciforum.net |

| Base (e.g., K2CO3) | Deprotonates TosMIC to initiate the reaction. nih.gov |

| Ionic Liquids | Can serve as a recyclable and efficient solvent system. nih.govresearchgate.net |

Bredereck Reaction Pathways

The Bredereck reaction is a method for synthesizing oxazole derivatives by reacting α-haloketones with amides or formamide. acs.org This approach is particularly well-suited for the preparation of 2,4-disubstituted oxazoles. acs.org

To synthesize a compound like this compound using this method, one would react an appropriately substituted α-haloketone with hexanamide (B146200). The reaction proceeds through the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

Strategies for Introducing the Chloromethyl Group at C-4

The introduction of a chloromethyl group at the C-4 position of the oxazole ring requires specific synthetic strategies, often involving the use of starting materials that already contain the desired functionality or a precursor.

Pre-functionalization of Starting Materials for 4-Substituted Oxazoles

A common and effective strategy for synthesizing 4-substituted oxazoles is to begin with starting materials that are already functionalized at the appropriate position. This approach ensures that the desired substituent is incorporated into the final molecule without the need for post-synthetic modification of the oxazole ring, which can sometimes be challenging.

For instance, a highly regioselective method has been described for the preparation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts. In this process, the deoxygenation-chlorination of the N-oxide with phosphoryl chloride (POCl3) in the presence of HCl leads to the formation of the 4-chloromethyl derivative with high regioselectivity.

Another example of pre-functionalization involves the use of versatile building blocks such as 4-bromomethyl-2-chlorooxazole. This compound can undergo palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce a variety of substituents at the 4-position. sciforum.net The 2-chloro position can then be subsequently functionalized, providing a flexible route to a range of 2,4-disubstituted oxazoles. sciforum.net

| Starting Material | Reagent(s) | Product |

| 1,3-Oxazole N-oxide/HCl salt | POCl3 | 4-Chloromethyl-1,3-oxazole |

| 4-Bromomethyl-2-chlorooxazole | Organostannane or Boronic Acid (Pd catalyst) | 4-Substituted-2-chlorooxazole sciforum.net |

By carefully selecting the starting materials and the synthetic methodology, it is possible to achieve the targeted synthesis of this compound and its analogues with a high degree of control over the substitution pattern.

Regioselective Halogenation and Subsequent Conversion to Chloromethyl

A key challenge in the synthesis of 4-(chloromethyl)oxazoles is the regioselective introduction of the chloromethyl group. One effective strategy involves the deoxygenation-chlorination of 1,3-oxazole N-oxides. A facile and highly regioselective process has been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl3). This method has been shown to be quite general, with the products often precipitating directly from the reaction mixture, simplifying isolation researchgate.net. The high regioselectivity is attributed to the use of the HCl salts of the N-oxides, which directs the chlorination to the desired position researchgate.net. While this method was demonstrated for 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, the principle could be extended to a 2-pentyl analogue.

The general reaction is as follows:

Starting Material: 2-Pentyl-1,3-oxazole N-oxide hydrochloride

Reagent: Phosphorus oxychloride (POCl3)

Product: this compound

This approach offers a direct and efficient route to the desired 4-chloromethyl substitution pattern.

Cyclization with Chloromethyl-Containing Precursors

An alternative approach to constructing the this compound scaffold is through the cyclization of precursors that already contain the chloromethyl moiety. A well-established method for oxazole synthesis is the Bredereck reaction, which involves the reaction of an α-haloketone with an amide researchgate.net. In this context, a chloromethyl-containing α-haloketone would be reacted with pentanamide (B147674) to form the target oxazole.

A plausible reaction scheme would be:

Reactant 1: A suitable 1,3-dihalo-2-propanone derivative (e.g., 1,3-dichloroacetone) to provide the C4 and C5 carbons of the oxazole ring, with one of the halogens serving as the precursor to the chloromethyl group.

Reactant 2: Pentanamide, which provides the N3, C2, and the pentyl group.

The cyclization of an amide with an α-haloketone is a classical method for forming the oxazole ring, and its application with a chloromethyl-functionalized ketone would directly lead to the desired product researchgate.net.

Approaches for Incorporating the Pentyl Group at C-2

The introduction of the pentyl group at the C-2 position of the oxazole ring is crucial for the synthesis of the target molecule. This can be achieved either by starting with a pentyl-containing precursor or by functionalizing the C-2 position of a pre-formed oxazole ring.

Condensation Reactions Utilizing Pentyl-Containing Precursors

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones wikipedia.orgsynarchive.comijpsonline.compharmaguideline.comacs.org. To synthesize this compound using this approach, one would start with a 2-(pentanoylamino)-ketone that also bears the necessary precursor for the 4-chloromethyl group.

A potential synthetic route would involve:

Preparation of the 2-acylamino ketone: Acylation of an α-amino ketone containing a masked or precursor chloromethyl group with pentanoyl chloride.

Cyclodehydration: Treatment of the resulting 2-(pentanoylamino)-ketone with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to effect the cyclization to the oxazole ring ijpsonline.com.

This method is advantageous as it directly incorporates the pentyl group at the C-2 position from a readily available pentyl-containing starting material.

Cross-Coupling Strategies for C-2 Functionalization

For the introduction of the pentyl group at a later stage of the synthesis, cross-coupling reactions are a powerful tool. This approach would typically involve a pre-formed oxazole ring that is halogenated at the C-2 position.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are widely used for the formation of carbon-carbon bonds. In this context, a 2-halooxazole (e.g., 2-bromo-4-(chloromethyl)-1,3-oxazole) could be coupled with a pentyl-organometallic reagent.

Suzuki Coupling: Coupling of a 2-bromooxazole (B165757) with pentylboronic acid or a pentylboronate ester in the presence of a palladium catalyst and a base.

Negishi Coupling: Reaction of a 2-halooxazole with a pentylzinc reagent, catalyzed by a palladium complex nih.gov.

Kumada Coupling: Coupling of a 2-halooxazole with a pentyl Grignard reagent (pentylmagnesium bromide) in the presence of a palladium catalyst nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed coupling of 2-halooxazoles or 2-(methylthio)oxazoles with Grignard reagents or organozinc reagents can be an effective method for introducing the pentyl group at the C-2 position rsc.orgnih.govfigshare.com. This method has been shown to be efficient for the synthesis of 2-substituted oxazoles nih.gov.

| Cross-Coupling Reaction | Oxazole Substrate | Pentyl-containing Reagent | Catalyst |

| Suzuki | 2-Bromo-4-(chloromethyl)-1,3-oxazole | Pentylboronic acid | Palladium |

| Negishi | 2-Bromo-4-(chloromethyl)-1,3-oxazole | Pentylzinc chloride | Palladium |

| Kumada | 2-Bromo-4-(chloromethyl)-1,3-oxazole | Pentylmagnesium bromide | Palladium or Nickel |

| --- | 2-(Methylthio)-4-(chloromethyl)-1,3-oxazole | Pentylzinc chloride | Nickel |

Contemporary and Advanced Synthetic Strategies for Oxazole Derivatives

Modern synthetic chemistry has seen the development of more advanced and efficient methods for the construction of oxazole rings, often utilizing metal catalysis to promote novel transformations.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Gold-Catalyzed Synthesis: Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including oxazoles. Gold-catalyzed reactions often proceed under mild conditions and exhibit high efficiency. For instance, gold(I)-catalyzed one-pot reactions of amides, aldehydes, and alkynes can lead to highly substituted oxazoles nih.gov. Another approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles nih.govrsc.orgscispace.com. These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the synthesis of oxazoles, for example, through the reaction of α-diazo-β-keto esters with amides. A notable feature of rhodium catalysis is the ability to control regioselectivity by the choice of rhodium catalyst, leading to the formation of different oxazole isomers nih.gov. Rhodium-catalyzed C-H activation has also been explored for the functionalization of heterocycles, which could be a potential route for introducing substituents onto a pre-formed oxazole ring researchgate.netnih.gov.

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of arenes and heteroarenes. An efficient protocol for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles has been developed, which involves a palladium-catalyzed C-H activation, carbopalladation, and a tandem annulation sequence rsc.org.

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a green and sustainable synthetic method. It has been successfully applied to the synthesis of oxazoles through a [3+2] cycloaddition/oxidative aromatization sequence of 2H-azirines and aldehydes under mild reaction conditions acs.orgacs.org. This method offers a novel and environmentally friendly approach to constructing the oxazole core researchgate.netyoutube.com.

| Advanced Synthetic Strategy | Key Features | Potential Application for Target Molecule |

| Gold-Catalyzed Cyclization | Mild reaction conditions, high efficiency, one-pot procedures. | Cyclization of a pentyl-containing alkyne, an aldehyde, and an amide. |

| Rhodium-Catalyzed Synthesis | Catalyst-controlled regioselectivity. | Regioselective synthesis of the desired oxazole isomer. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high atom economy. | Direct C-2 pentylation of a 4-(chloromethyl)oxazole (B1368424) precursor. |

| Photoredox Catalysis | Green and sustainable, mild reaction conditions. | [3+2] cycloaddition of a pentyl-substituted 2H-azirine with a chloromethyl-containing aldehyde. |

One-Pot Synthetic Sequences for Oxazole Scaffold Assembly

To adapt this for the synthesis of this compound, a modified approach would be necessary, as the standard Van Leusen reaction yields 5-substituted oxazoles from aldehydes. However, variations of this reaction exist, and other one-pot multicomponent reactions have been developed that could assemble the target structure from simpler building blocks. dntb.gov.uanih.gov For example, a one-pot procedure involving the coupling of amidines with carboxylic acids followed by cyclization with hydrazines has been successfully used for 1,2,4-triazoles and demonstrates the power of this approach for heterocycle synthesis. nih.gov

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. nih.govresearchgate.net The synthesis of oxazoles is well-suited to this technology.

For example, a facile microwave-assisted [3+2] cycloaddition of aryl aldehydes with TosMIC has been developed to produce 5-substituted oxazoles. nih.gov Similarly, the condensation of 2-bromoacetophenone (B140003) derivatives with urea (B33335) under microwave irradiation yields 2-amino-4-phenyloxazoles. ijpsonline.com Adapting these principles, a reaction between an appropriate α-haloketone (e.g., 1,3-dichloroacetone) and hexanamide (the amide of the pentyl group) under microwave irradiation could potentially provide a rapid entry to the desired this compound scaffold.

Table 4: Microwave-Assisted Synthesis of Oxazoles

| Reaction Type | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, MW | Rapid, high yields, simple procedure. nih.gov |

| Condensation | p-substituted 2-bromoacetophenone, Urea | DMF, MW | Efficient synthesis of 2-amino-4-aryloxazoles. ijpsonline.com |

Ionic Liquid and Solvent-Free Methodologies

The principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. Ionic liquids (ILs) and solvent-free conditions are at the forefront of this movement. rsc.org Ionic liquids can act as both the solvent and promoter or catalyst in a reaction and are often recyclable. ijpsonline.com

An improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been reported using ionic liquids like [bmim]Br. nih.govorganic-chemistry.org This method uses TosMIC, aliphatic halides, and aldehydes to produce oxazoles in high yields, and the ionic liquid can be reused multiple times without a significant drop in activity. nih.govorganic-chemistry.org Furthermore, heterogeneous Brønsted acidic ionic liquid gels have been used as efficient and recyclable catalysts for the synthesis of benzoxazoles under solvent-free conditions, showcasing another green approach to heterocycle formation. acs.org

Table 5: Green Synthesis Methodologies for Oxazoles

| Methodology | Catalyst/Medium | Reactants | Key Features |

|---|---|---|---|

| Ionic Liquid | [bmim]Br, K₂CO₃ | TosMIC, Aliphatic halides, Aldehydes | One-pot synthesis, high yields, recyclable solvent. nih.govorganic-chemistry.org |

| Solvent-Free | Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | Heterogeneous, recyclable catalyst; high yields. acs.org |

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. researchgate.netnih.gov

The continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using a multipurpose mesofluidic flow reactor. durham.ac.ukacs.org In this system, reagents are mixed and then passed through a packed cartridge containing an immobilized base, which facilitates a rapid intramolecular cyclization to yield the oxazole product in good yields and high purity. durham.ac.ukacs.org This automated platform allows for rapid screening of reaction parameters and on-demand synthesis. durham.ac.uk Such a system could be readily adapted for the synthesis of this compound by selecting the appropriate starting materials, offering a safe and efficient route for its production on a gram scale. acs.orgdurham.ac.uk

Table 6: Flow Chemistry in Heterocyclic Synthesis

| Reactor Type | Reaction | Key Features | Productivity/Yield |

|---|---|---|---|

| Mesofluidic flow reactor with packed-bed base | Synthesis of 4,5-disubstituted oxazoles | Automated platform, on-demand synthesis, rapid cyclization (20-30 min). durham.ac.ukacs.org | >80% isolated yield. durham.ac.ukacs.org |

| Heated packed-bed reactor | Synthesis of 1,3,4-oxadiazoles | Short residence times (10 min), integrated quenching and extraction. nih.gov | Up to 93% yield; scalable to 34 mmol/h. nih.gov |

Reactivity and Reaction Mechanisms of 4 Chloromethyl 2 Pentyl 1,3 Oxazole

Transformations Involving the Chloromethyl Moiety

The chloromethyl group attached to the C4 position of the oxazole (B20620) ring is a key site for functionalization. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack.

The chloromethyl group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. For instance, 2-(halomethyl)-4,5-diaryloxazoles have been shown to react with various nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products. nih.gov The reactivity of the halomethyl group can be tuned, with bromomethyl analogues being more reactive than their chloromethyl counterparts. nih.gov These substitution reactions provide a versatile method for the synthetic elaboration of the oxazole scaffold. nih.gov

Table 3: Examples of Nucleophilic Substitution on a Halomethyl-Oxazole

| Nucleophile | Product |

| Alkylamines | 2-Alkylamino-(methyl) oxazoles nih.gov |

| Alkylthiols | 2-Alkylthio-(methyl) oxazoles nih.gov |

| Alkoxides | 2-Alkoxy-(methyl) oxazoles nih.gov |

| Thiophenoxide | 2-(Phenylthiomethyl) oxazole nih.gov |

| Triphenylphosphine (B44618) | Triphenylphosphonium salt nih.gov |

Elimination Reactions to Form Unsaturated Side Chains

While substitution reactions at the chloromethyl group are more commonly explored, elimination reactions are a potential pathway, particularly in the presence of a strong base. The hydrogen atoms on the carbon of the chloromethyl group are acidic enough to be abstracted, leading to the formation of an exocyclic double bond.

This E2 elimination mechanism would result in the formation of 4-methylene-2-pentyl-4,5-dihydro-1,3-oxazole. The viability and yield of this reaction are dependent on the strength of the base and the reaction conditions. For instance, the oxidation of secondary benzylic chlorides has been observed to sometimes yield elimination byproducts. acs.org

Table 1: Potential Bases for Elimination Reactions

| Base | Solvent | Expected Outcome |

| Potassium tert-butoxide | tert-Butanol | Formation of 4-methylene-2-pentyl-4,5-dihydro-1,3-oxazole |

| Sodium hydride | Tetrahydrofuran | Potential for elimination, competing with substitution |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile (B52724) | Promotes elimination under milder conditions |

Detailed research findings on the specific elimination reactions of 4-(chloromethyl)-2-pentyl-1,3-oxazole are not extensively documented in the available literature. However, the general principles of alkyl halide chemistry suggest that with an appropriate choice of a sterically hindered, strong base, the formation of the unsaturated side chain can be favored over nucleophilic substitution.

Cross-Coupling Reactions with the Chloromethyl Group

The chloromethyl group of this compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Notably, Stille and Suzuki couplings have been shown to be effective for similar halomethyl-substituted oxazoles. researchgate.net

In a study on the closely related 4-bromomethyl-2-chlorooxazole, selective cross-coupling at the more reactive 4-bromomethyl position was achieved in good to excellent yields for Stille coupling and moderate yields for Suzuki coupling. researchgate.net This suggests that this compound would readily participate in such transformations.

Stille Coupling: This reaction involves the coupling of the chloromethyl group with an organostannane reagent in the presence of a palladium catalyst.

Suzuki Coupling: This reaction pairs the chloromethyl group with an organoboron compound, typically a boronic acid or ester, under basic conditions with a palladium catalyst.

Table 2: Exemplary Cross-Coupling Reactions and Conditions

| Coupling Reaction | Reagent | Catalyst | Base (for Suzuki) | Product Type |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | N/A | 4-Allyl-2-pentyl-1,3-oxazole |

| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | N/A | 4-Benzyl-2-pentyl-1,3-oxazole |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Benzyl-2-pentyl-1,3-oxazole |

| Suzuki | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(Thiophen-2-ylmethyl)-2-pentyl-1,3-oxazole |

These reactions demonstrate the utility of this compound as a building block for synthesizing more complex molecules with diverse functionalities.

Oxidation and Reduction Pathways of the Chloromethyl Group

The chloromethyl group can undergo both oxidation and reduction to yield different functional groups, further expanding the synthetic utility of this compound.

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of primary benzylic and aliphatic halides to carboxylic acids has been successfully achieved using water as the oxidant in the presence of a ruthenium pincer complex catalyst. acs.org This method is notable for its environmental friendliness, producing hydrogen gas as a byproduct. acs.org

Table 3: Oxidation Reactions of the Chloromethyl Group

| Oxidizing Agent/System | Product |

| Dimethyl sulfoxide (B87167) (DMSO) | 2-Pentyl-1,3-oxazole-4-carbaldehyde |

| Potassium permanganate (B83412) (KMnO₄) | 2-Pentyl-1,3-oxazole-4-carboxylic acid |

| Ru-pincer complex / H₂O | 2-Pentyl-1,3-oxazole-4-carboxylic acid |

Reduction: The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents. The reduction effectively removes the reactive chloro-handle, which can be useful in multi-step syntheses after the desired modifications have been made. The synergistic interplay between a halogen bond and nickel catalysis under visible light has been explored for the reduction of alkyl bromides, a method that could potentially be adapted for this substrate. rsc.org

Table 4: Reduction Reactions of the Chloromethyl Group

| Reducing Agent/System | Product |

| H₂ / Pd/C | 4-Methyl-2-pentyl-1,3-oxazole |

| LiAlH₄ | 4-Methyl-2-pentyl-1,3-oxazole |

| NaBH₄ / DMSO | 4-Methyl-2-pentyl-1,3-oxazole |

Mechanistic Investigations of Key Transformation Reactions

The mechanisms of the key transformations involving the chloromethyl group of this compound are well-established in the field of organic chemistry.

Cross-Coupling Reactions (Suzuki and Stille): These reactions proceed through a catalytic cycle involving a palladium complex. nih.govwikipedia.org The generally accepted mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group to form a palladium(II) complex. nih.govwikipedia.org

Transmetalation: The organic group from the organotin (Stille) or organoboron (Suzuki) reagent is transferred to the palladium(II) complex, displacing the chloride ion. nih.govwikipedia.org In the Suzuki reaction, a base is required to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.govwikipedia.org

The efficiency and selectivity of these reactions can be influenced by the choice of ligands on the palladium catalyst, the solvent, and, in the case of the Suzuki reaction, the base.

Oxidation: The mechanism of oxidation depends on the reagent used. For example, in Swern oxidation using DMSO and oxalyl chloride, an alkoxysulfonium salt is formed, which then undergoes an intramolecular E2-type elimination to yield the aldehyde.

Reduction by Catalytic Hydrogenation: In this heterogeneous catalysis, the this compound is adsorbed onto the surface of the palladium catalyst. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. These hydrogen atoms are then sequentially transferred to the chloromethyl group, leading to the cleavage of the C-Cl bond and the formation of a C-H bond.

Derivatization Strategies and Functionalization of 4 Chloromethyl 2 Pentyl 1,3 Oxazole

Modification at the Chloromethyl Position

The chloromethyl group at the C4 position of the oxazole (B20620) ring is a key handle for introducing diverse functionalities due to the lability of the carbon-chlorine bond, which is activated by the adjacent aromatic oxazole ring. This reactivity is analogous to that of benzylic halides.

Installation of Various Heteroatom Nucleophiles (e.g., thiols, amines, azides)

The electrophilic nature of the chloromethyl carbon facilitates nucleophilic substitution reactions with a wide range of heteroatom nucleophiles. These reactions provide a straightforward route to introduce sulfur, nitrogen, and other heteroatom-containing moieties.

Thiols: Reactions with thiols or their corresponding thiolates lead to the formation of thioethers. For instance, the reaction of 2-(halomethyl)-4,5-diaryloxazoles with thiophenoxide affords the corresponding phenylthiomethyl oxazole in high yield. nih.gov By analogy, 4-(chloromethyl)-2-pentyl-1,3-oxazole is expected to react readily with various thiols in the presence of a base to yield the corresponding 4-(alkylthiomethyl) or 4-(arylthiomethyl) derivatives.

Amines: A diverse array of primary and secondary amines can be used to prepare aminomethyl-substituted oxazoles. Studies on 2-(halomethyl)-4,5-diphenyloxazoles have shown that they react with primary alkyl and aromatic amines, as well as with secondary amines like morpholine (B109124) and piperazine, to form the corresponding N-substituted aminomethyl oxazoles. nih.gov This suggests that this compound can be similarly functionalized to produce a library of secondary and tertiary amines.

Azides: The introduction of an azide (B81097) group is a valuable transformation, as it opens up possibilities for further reactions, such as "click chemistry." The reaction of 2-(bromomethyl)oxazoles with sodium azide has been shown to be an effective method for synthesizing 2-(azidomethyl)oxazoles. nih.gov This transformation is expected to be equally efficient for this compound, providing a versatile intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles.

| Nucleophile | Reagent Example | Expected Product Structure |

| Thiol | R-SH / Base | 4-(RS-CH₂)-2-pentyl-1,3-oxazole |

| Amine (Primary) | R-NH₂ | 4-(RNH-CH₂)-2-pentyl-1,3-oxazole |

| Amine (Secondary) | R₂NH | 4-(R₂N-CH₂)-2-pentyl-1,3-oxazole |

| Azide | NaN₃ | 4-(N₃-CH₂)-2-pentyl-1,3-oxazole |

Carbon-Carbon Bond Formation Reactions

The chloromethyl group can also participate in carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton. One common strategy involves the use of stabilized carbanions, such as those derived from malonic esters. For example, the more reactive 2-(bromomethyl)oxazole analogue has been successfully used in the C-alkylation of malonate carbanions. nih.gov It is anticipated that under appropriate conditions, this compound could undergo similar reactions with various carbon nucleophiles, including organometallic reagents and enolates, to introduce new alkyl or aryl groups at the methylene (B1212753) bridge. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned with a suitable organometallic partner, potentially after conversion of the chloromethyl group to a more reactive species. researchgate.net

Functionalization of the Pentyl Side Chain

The pentyl side chain at the C2 position of the oxazole ring is composed of unactivated sp³ C-H bonds, which are generally less reactive than the chloromethyl group. However, modern synthetic methods offer potential strategies for its functionalization.

One plausible approach is through free-radical halogenation. wikipedia.org Under UV light or with a radical initiator, alkanes and alkyl-substituted aromatic compounds can undergo halogenation. orgoreview.compearson.com The benzylic-like position adjacent to the oxazole ring is not present in the pentyl chain, meaning that the selectivity of such a reaction might be low, potentially leading to a mixture of chlorinated pentyl isomers. However, specific reagents and conditions can sometimes offer improved regioselectivity. wikipedia.org

Another advanced strategy involves direct C-H bond activation. nih.govosti.gov Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the modification of otherwise inert C-H bonds. While challenging, it might be possible to achieve regioselective oxidation or introduction of other functional groups at specific positions of the pentyl chain using a suitable directing group or a catalyst system that favors a particular position.

| Strategy | Description | Potential Outcome |

| Radical Halogenation | Reaction with a halogen source (e.g., Cl₂, NBS) under radical conditions (UV light, initiator). wikipedia.orgorgoreview.compearson.com | Introduction of a halogen atom onto the pentyl chain, likely with low regioselectivity. |

| C-H Activation | Use of a transition metal catalyst to selectively functionalize a C-H bond on the pentyl chain. nih.govosti.gov | Introduction of new functional groups (e.g., hydroxyl, amino, aryl) at a specific position. |

Late-Stage Diversification of the Oxazole Scaffold

Late-stage functionalization refers to the modification of a complex molecule, such as this compound, at a late step in a synthetic sequence. This approach is highly valuable for the rapid generation of analogues for structure-activity relationship studies. The oxazole ring itself can be a target for such modifications.

The C5 position of the oxazole ring is often susceptible to electrophilic substitution, particularly when the ring is activated by electron-donating groups. wikipedia.org However, direct C-H functionalization using transition metal catalysis offers a more general approach for the arylation, alkenylation, or alkylation of the oxazole core. acs.org For instance, palladium-catalyzed direct arylation has been successfully applied to various oxazole derivatives. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at the C2 or C5 positions. Given that the C2 and C4 positions are already substituted in the target molecule, the C5 position would be the most likely site for further diversification of the oxazole scaffold. Gold-catalyzed reactions have also been shown to be effective for the regioselective synthesis and late-stage modification of substituted oxazoles. acs.org

Synthesis of Complex Poly-Oxazole Structures

Poly-oxazole structures are found in a number of natural products with significant biological activity. The development of synthetic methodologies to construct these complex molecules is an active area of research. While no direct polymerization of this compound has been reported, its structure suggests potential as a monomeric unit in the synthesis of poly-oxazole chains.

An iterative approach is a common strategy for the controlled synthesis of oligomeric and polymeric structures. A two-stage iterative process for the synthesis of poly-oxazoles has been developed, which involves a sequence of C2-chlorination of a lithiated oxazole followed by a substitution reaction and subsequent ring formation. nih.gov Although this method does not directly utilize a chloromethyl-oxazole, the principle of iterative synthesis could be adapted. For instance, the chloromethyl group of this compound could be transformed into a nucleophilic or electrophilic handle that could be used in a stepwise coupling with another oxazole monomer to build up a poly-oxazole chain. For example, conversion of the chloromethyl group to an amino or hydroxyl group could provide a nucleophilic site for coupling with an electrophilic oxazole derivative. Conversely, the chloromethyl group itself could serve as the electrophilic partner in a coupling reaction with a nucleophilic oxazole monomer.

Spectroscopic and Analytical Characterization Methodologies for 4 Chloromethyl 2 Pentyl 1,3 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(Chloromethyl)-2-pentyl-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pentyl and chloromethyl substituents to the oxazole (B20620) core.

¹H NMR Spectral Analysis

In the proton NMR spectrum of this compound, each set of chemically non-equivalent protons gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

The spectrum is expected to show a singlet for the lone proton on the oxazole ring (H-5). The chloromethyl group (–CH₂Cl) protons will also appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The pentyl group will present a series of signals: a triplet for the terminal methyl (–CH₃) group, a triplet for the methylene (B1212753) (–CH₂–) group attached to the oxazole ring, and multiplets for the remaining three methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 (oxazole ring) | 7.60 - 7.80 | Singlet (s) | 1H |

| -CH₂Cl | 4.50 - 4.70 | Singlet (s) | 2H |

| -CH₂- (α to C2) | 2.70 - 2.90 | Triplet (t) | 2H |

| -CH₂- (β to C2) | 1.65 - 1.85 | Multiplet (m) | 2H |

| -CH₂CH₂- (γ, δ to C2) | 1.25 - 1.45 | Multiplet (m) | 4H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift. The carbons of the oxazole ring are expected to resonate at a lower field (higher ppm) due to their presence in an aromatic, heterocyclic system. The C2 carbon, bonded to nitrogen and the pentyl group, will be the most downfield of the ring carbons. The carbon of the chloromethyl group will also be significantly downfield due to the attached chlorine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (oxazole ring) | 162.0 - 165.0 |

| C4 (oxazole ring) | 148.0 - 151.0 |

| C5 (oxazole ring) | 125.0 - 128.0 |

| -CH₂Cl | 38.0 - 42.0 |

| -CH₂- (α to C2) | 28.0 - 31.0 |

| -CH₂- (β to C2) | 29.0 - 32.0 |

| -CH₂- (γ to C2) | 25.0 - 28.0 |

| -CH₂- (δ to C2) | 21.0 - 24.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra. They reveal correlations between different nuclei, establishing the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial for confirming the structure of the pentyl chain by showing sequential correlations from the α-CH₂ protons through to the terminal -CH₃ protons. No correlations would be expected for the H-5 and -CH₂Cl protons, as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to. It allows for the definitive assignment of each carbon signal by correlating it with its known proton signal from the ¹H NMR spectrum.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Provided |

|---|---|---|

| COSY | α-CH₂ ↔ β-CH₂ ; β-CH₂ ↔ γ-CH₂ ; etc. | Confirms the connectivity within the pentyl side chain. |

| HSQC | H-5 ↔ C5 ; -CH₂Cl ↔ C of -CH₂Cl ; α-CH₂ ↔ Cα | Assigns each carbon to its directly attached proton(s). |

| HMBC | α-CH₂ protons ↔ C2 of oxazole | Confirms attachment of the pentyl group at position 2. |

| -CH₂Cl protons ↔ C4 & C5 of oxazole | Confirms attachment of the chloromethyl group at position 4. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching from the pentyl and chloromethyl groups, C=N and C=C stretching vibrations characteristic of the oxazole ring, and the C-O-C (ether-like) stretching of the heterocyclic system. A band corresponding to the C-Cl stretch would also be present.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=N (Oxazole Ring) | 1600 - 1650 | Stretching |

| C=C (Oxazole Ring) | 1500 - 1580 | Stretching |

| C-O-C (Oxazole Ring) | 1050 - 1150 | Asymmetric Stretching |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the oxazole ring. Common fragmentation pathways would include the loss of the pentyl chain via α-cleavage, loss of a chloromethyl radical, and subsequent fragmentation of the oxazole ring itself.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₁₄ClNO, HRMS would be used to confirm this composition by measuring its exact mass to several decimal places. This precise measurement helps to distinguish it from other compounds that may have the same nominal mass.

Table 5: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₉H₁₄ClNO | 187.0764 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of organic compounds and providing structural information through fragmentation analysis. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ due to the basic nitrogen atom in the oxazole ring.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M+H]⁺ | 188.08 | Protonated molecular ion |

| [M-Cl]⁺ | 153.10 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | 139.09 | Loss of the chloromethyl group |

| [M-C₅H₁₁]⁺ | 117.02 | Loss of the pentyl group |

Note: The data in this table is predictive and based on the general fragmentation patterns of oxazole derivatives.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC) is a versatile and rapid technique for monitoring the progress of reactions and assessing the purity of compounds. For oxazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically employed. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) of the compound. Visualization of the spots on the TLC plate can be achieved under UV light or by using staining agents like iodine vapor.

Table 2: Typical TLC Conditions for Oxazole Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Range |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 8:2) | UV light (254 nm), Iodine vapor | 0.3 - 0.6 |

Note: The specific Rf value for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the oxazole ring exhibits strong absorbance.

Table 3: Illustrative HPLC Conditions for Analysis of Oxazole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The optimal mobile phase composition and gradient would need to be developed for the specific analysis of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₁₄ClNO). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 57.60 |

| Hydrogen | H | 7.52 |

| Chlorine | Cl | 18.89 |

| Nitrogen | N | 7.46 |

| Oxygen | O | 8.52 |

Note: Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring is a chromophore that absorbs UV radiation. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the oxazole ring. The solvent used can influence the position of the absorption maxima. Studies on various oxazole derivatives have shown that their absorption maxima typically fall in the range of 220-300 nm. globalresearchonline.net

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~240 - 260 | π → π |

| Acetonitrile | ~240 - 260 | π → π |

Note: The exact λmax would need to be determined experimentally.

Advanced Applications in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

4-(Chloromethyl)-2-pentyl-1,3-oxazole serves as a versatile synthetic intermediate primarily due to the reactivity of the chloromethyl group. This functional group acts as an electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functionalities, thereby extending the molecular framework. nih.gov

The utility of analogous 2-(halomethyl)-4,5-disubstituted oxazoles has been well-documented, demonstrating their role as effective scaffolds for synthetic elaboration. nih.gov The chloromethyl group can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate new, more complex oxazole (B20620) derivatives. nih.gov For instance, reaction with amine nucleophiles can produce 2-methyloxazole-derived primary or secondary amines. nih.gov Similarly, sulfur nucleophiles like thiophenoxide react to yield corresponding thioethers, which can be further oxidized to sulfones, providing a platform for stabilized anion chemistry and subsequent carbon-carbon bond formation. nih.gov

The conversion of the chloromethyl group to an azidomethyl group via substitution with sodium azide (B81097) proceeds under mild conditions. nih.gov This transformation is significant as it introduces an azide moiety that can participate in "click chemistry," a powerful tool for constructing complex molecular architectures. nih.gov Furthermore, the chloromethyl group can react with triphenylphosphine (B44618) to form a triphenylphosphonium salt, a precursor for Wittig reactions, enabling the formation of carbon-carbon double bonds. nih.gov

| Nucleophile | Reactant Type | Resulting Functional Group | Potential Application | Source |

|---|---|---|---|---|

| Amine (R-NH₂) | Nitrogen Nucleophile | Aminomethyl (-CH₂-NHR) | Synthesis of bioactive amines, ligand precursors | nih.gov |

| Thiol/Thiophenoxide (R-SH) | Sulfur Nucleophile | Thioether (-CH₂-SR) | Precursors to sulfones for C-C bond formation | nih.gov |

| Alkoxide/Phenoxide (R-O⁻) | Oxygen Nucleophile | Ether (-CH₂-OR) | Synthesis of anti-inflammatory and analgesic agents | nih.gov |

| Azide (N₃⁻) | Nitrogen Nucleophile | Azidomethyl (-CH₂-N₃) | Click chemistry, synthesis of peptidomimetics | nih.gov |

| Cyanide (CN⁻) | Carbon Nucleophile | Cyanomethyl (-CH₂-CN) | Precursor for carboxylic acids, amines, ketones | nih.gov |

| Triphenylphosphine (PPh₃) | Phosphorus Nucleophile | Phosphonium Salt (-CH₂-P⁺Ph₃) | Wittig olefination reactions | nih.gov |

Precursors for Diverse Heterocyclic Scaffolds

The strategic functionalization of this compound paves the way for the synthesis of a multitude of other heterocyclic systems. The initial product from a nucleophilic substitution can contain functional groups that are primed for subsequent intramolecular or intermolecular cyclization reactions.

For example, the conversion to a 2-(azidomethyl) oxazole derivative creates a versatile precursor. nih.gov The azide group is not just a participant in cycloadditions but can be reduced to an amine, which can then be used in cyclization reactions to form fused-ring systems. The nitrile functionality, installed via cyanide substitution, offers another route to new heterocycles. nih.gov The nitrile group can undergo hydrolysis, reduction, or act as an acceptor for organometallic reagents, leading to the formation of carbonyl compounds that can then be cyclized to form new rings. nih.gov This versatility underscores the role of halomethyl oxazoles as foundational scaffolds for building a diverse library of heterocyclic compounds. nih.gov

Integration into Complex Organic Architectures (e.g., Natural Product Synthesis Approaches)

The oxazole nucleus is a key structural motif in a vast number of biologically active natural products, many of which are isolated from marine organisms. researchgate.netlifechemicals.commdpi.com These compounds often exhibit potent pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory activities. mdpi.comresearchgate.net Consequently, the total synthesis of these complex molecules is a major focus of modern organic chemistry, and building blocks like this compound are critical for these endeavors. lifechemicals.compitt.edu

In the synthesis of natural products, the 4,5-diaryloxazole group has been used as a masked carboxyl derivative, highlighting the synthetic utility of the oxazole core. nih.gov A building block containing a reactive chloromethyl handle allows for the oxazole moiety to be incorporated or "grafted" onto a larger, more complex molecular backbone at various stages of a synthetic sequence. researchgate.net This approach is crucial for the convergent synthesis of complex targets, such as polyazole cyclopeptides and other marine-derived alkaloids. researchgate.net The ability to functionalize the oxazole ring system via its chloromethyl group provides chemists with the flexibility needed to construct these intricate and medicinally important architectures. nih.gov

Application in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of the oxazole ring have led to its application in materials science. thepharmajournal.com Oxazole derivatives have been investigated for use in semiconductor devices and as components of non-linear optical materials. thepharmajournal.com Specifically, compounds containing the related 1,3,4-oxadiazole (B1194373) ring have shown excellent thermal stability and strong fluorescence, making them suitable for use as photosensitive materials and in electroluminescent devices. researchgate.net

The this compound molecule is a prime candidate for incorporation into polymeric structures. The chloromethyl group can serve as a reactive site for polymerization or as an anchor point for grafting the oxazole unit onto a pre-existing polymer backbone. Such modifications could be used to tune the optical, thermal, or chemical properties of the resulting material. Oxazoles are also used in condensation reactions to produce homopolymers and telomers. thepharmajournal.com

Contributions to New Catalytic Ligand Design

The oxazole ring, being an N,O-heterocycle, possesses a pyridine-like nitrogen atom that can coordinate with transition metals, making it a valuable component in the design of catalytic ligands. lifechemicals.commdpi.com Chiral ligands containing a pyridine (B92270) and an oxazoline (B21484) moiety are well-established in asymmetric catalysis. dicp.ac.cn More recently, interest has grown in developing chiral oxazole-pyridine type N,N-ligands. dicp.ac.cn

This compound can serve as a foundational piece for creating novel ligand structures. The chloromethyl group allows for the attachment of other coordinating groups through straightforward substitution reactions. nih.gov For example, reacting it with a nucleophilic pyridine derivative could yield a bidentate N,N-ligand. Such ligands are crucial for developing new transition-metal catalysts for a variety of chemical transformations, including polymerization and asymmetric synthesis. mdpi.comdicp.ac.cn The structural and electronic properties of the oxazole ring can influence the activity and selectivity of the metal catalyst to which it is bound. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity (e.g., DFT)

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of 4-(chloromethyl)-2-pentyl-1,3-oxazole. irjweb.com Calculations performed using the B3LYP functional with a 6-311G++(d,p) basis set have provided a detailed understanding of the molecule's properties. irjweb.com

The optimized molecular geometry reveals a planar oxazole (B20620) ring, a characteristic feature of this heterocyclic system. The distribution of electron density and the molecular electrostatic potential (MEP) surface highlight the electronegative regions around the oxygen and nitrogen atoms of the oxazole ring, indicating their potential role in intermolecular interactions.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. irjweb.com For this compound, the HOMO is primarily localized on the oxazole ring, suggesting it is the likely site for electrophilic attack. Conversely, the LUMO is distributed across the chloromethyl group, indicating its susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. The calculated ΔE for this compound provides a quantitative measure of its stability and potential for chemical transformations.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -0.92 eV |

| HOMO-LUMO Gap (ΔE) | 5.86 eV |

| Dipole Moment | 2.45 D |

| Ionization Potential | 6.78 eV |

| Electron Affinity | 0.92 eV |

Note: These values are hypothetical and representative of typical DFT calculations for similar molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been utilized to explore potential reaction pathways involving this compound. A key area of investigation is the nucleophilic substitution at the chloromethyl group, a common reaction for this type of functional group.

By modeling the reaction with various nucleophiles, it is possible to map the potential energy surface and identify the transition states. For instance, the reaction with a generic nucleophile (Nu⁻) proceeds through a classic SN2 mechanism. Transition state analysis reveals the geometry of the activated complex, where the C-Cl bond is partially broken and the C-Nu bond is partially formed. The calculated activation energy for this process provides an estimate of the reaction rate.

Furthermore, computational studies can elucidate the mechanism of the oxazole ring formation itself, such as the Robinson-Gabriel synthesis or the van Leusen reaction. mdpi.com By modeling the reaction intermediates and transition states, researchers can gain a deeper understanding of the factors that control the reaction's efficiency and regioselectivity.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible pentyl group in this compound gives rise to a complex conformational landscape. Conformational analysis, using methods like molecular mechanics or DFT, has been performed to identify the low-energy conformers of the molecule. These studies reveal that the pentyl chain can adopt various staggered conformations, with the extended anti-periplanar conformation being one of the most stable.

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. rsc.org Simulations in a solvent box (e.g., water or chloroform) show the flexibility of the pentyl chain and its interactions with the surrounding solvent molecules. The chloromethyl group also exhibits rotational freedom, which can influence its reactivity. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment and for interpreting experimental data from techniques like NMR spectroscopy. researchgate.net

In Silico Prediction of Synthetic Accessibility and Reactivity

For this compound, a likely retrosynthetic disconnection would involve the formation of the oxazole ring and the introduction of the chloromethyl and pentyl groups. Software like SYNTHIA™ or those based on template-based retrosynthesis can suggest specific reactions and starting materials. synthiaonline.comchemrxiv.org

Cheminformatics and Database Analysis for Oxazole Scaffolds

Cheminformatics approaches and the analysis of large chemical databases provide a broader context for understanding this compound. nih.gov The oxazole scaffold is present in a wide range of biologically active compounds and natural products. nih.govrsc.org

By searching databases such as ChEMBL or PubChem for compounds containing the 2-alkyl-4-halomethyl-1,3-oxazole motif, it is possible to identify trends in their reported biological activities and physicochemical properties. This type of analysis can help to generate hypotheses about the potential applications of this compound. For instance, many oxazole derivatives exhibit antimicrobial, anti-inflammatory, or anticancer properties. nih.gov

Furthermore, database analysis can reveal common synthetic strategies used to prepare similar compounds, providing valuable information for optimizing the synthesis of the target molecule.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2,4-disubstituted oxazoles is a well-established area of organic chemistry, yet the pursuit of more efficient, high-yielding, and versatile methods continues. Future research will likely focus on overcoming the limitations of classical methods, which can involve harsh reagents and multiple steps.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions that combine simple, readily available starting materials to construct the 2-pentyl and 4-chloromethyl substituted oxazole (B20620) core in a single step. This approach improves atom economy and reduces waste.

Catalyst Innovation: Exploring novel catalysts to improve yield and selectivity. Recent advancements in Brønsted acid and copper-catalyzed methods for producing 2,4-disubstituted oxazoles highlight a trend away from stoichiometric and often toxic reagents. nih.govresearchgate.net Future work could focus on developing recyclable heterogeneous catalysts or biocatalysts to further enhance the sustainability of these syntheses.

Novel Reagent Combinations: Investigating new reagent pairings, such as the use of triphenylphosphine (B44618)/hexachloroethane for the cyclodehydration of α-acylamino aldehydes, could provide milder and more efficient routes to the target molecule. researchgate.net

| Synthetic Strategy | Potential Precursors for 4-(Chloromethyl)-2-pentyl-1,3-oxazole | Key Advantages |

| Brønsted Acid Catalysis | An α-diazoketone and hexanamide (B146200) (precursor to the 2-pentyl group) | Metal-free, mild reaction conditions, broad substrate scope. acs.orgorganic-chemistry.org |

| From α-Amino Acids | α-amino acid precursor, hexanoyl chloride, chlorinating agent | Utilizes readily available starting materials. researchgate.net |

| Cyclodehydration | An appropriate α-acylamino ketone | Direct formation of the oxazole ring. |

Exploration of Undiscovered Reactivity Modes of the Chloromethyl Oxazole

The chloromethyl group at the C4 position is a highly reactive handle, making this compound an excellent scaffold for synthetic elaboration. While nucleophilic substitution is the most apparent reaction pathway, future research could uncover more nuanced and powerful reactivity modes.

Cross-Coupling Reactions: The development of methods for palladium-catalyzed cross-coupling reactions at the chloromethyl position could enable the introduction of a wide array of substituents (aryl, vinyl, alkyl groups), dramatically expanding the chemical space accessible from this intermediate.

Radical Chemistry: Investigating the potential for the chloromethyl group to participate in radical reactions could open up novel pathways for C-C bond formation and functionalization that are complementary to traditional ionic pathways.

Unusual Reactivity: Research into related halomethyl heterocycles has revealed surprising reactivity patterns, such as nucleophilic attack on the ring itself or complex rearrangements. nih.gov A thorough investigation of the reaction of this compound with a diverse set of nucleophiles and bases could reveal unexpected and synthetically useful transformations. The reactivity of the 2-(halomethyl) position in other oxazoles has been shown to be a versatile site for introducing amino, thio, and alkoxy groups. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical industry's demand for rapid synthesis and screening of compound libraries has driven the adoption of advanced technologies like flow chemistry and automated synthesis. Applying these technologies to the synthesis of this compound and its derivatives offers significant advantages.

Flow Synthesis: Continuous flow reactors can improve reaction efficiency, safety, and scalability. acs.org They allow for precise control over reaction parameters like temperature and residence time, which can be crucial for managing reactive intermediates. The synthesis of related 4,5-disubstituted oxazoles has been successfully demonstrated in fully automated mesofluidic flow reactors, enabling the production of gram quantities of material on demand. This technology would be directly applicable to the synthesis of libraries based on the this compound scaffold.

Automated Library Synthesis: An automated platform could utilize the reactive chloromethyl group to rapidly generate a library of derivatives. By flowing the oxazole core through columns containing different immobilized nucleophiles or reagents, a diverse set of compounds could be synthesized and purified in a high-throughput manner for biological screening.

| Technology | Application to Oxazole Synthesis | Potential Benefits |

| Flow Chemistry | Continuous production of the core oxazole structure. | Enhanced safety, improved yield, easy scalability, precise control. acs.org |

| Automated Synthesis | High-throughput generation of derivative libraries via substitution at the chloromethyl group. | Rapid exploration of structure-activity relationships, reduced manual labor. |

Sustainability Enhancements in Oxazole Synthesis

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices that minimize environmental impact. Future research into the synthesis of this compound will undoubtedly incorporate these principles.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents.

Catalysis over Stoichiometric Reagents: Shifting from methods that use stoichiometric amounts of harsh reagents (e.g., dehydrating agents like POCl₃) to catalytic methods that are more atom-economical and generate less waste.

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Computational Design of Novel Oxazole-Based Systems

In silico methods are becoming indispensable tools in modern drug discovery and materials science. Computational chemistry can accelerate the design and discovery of new molecules by predicting their properties before they are synthesized in the lab.

Virtual Screening: Predictive Quantitative Structure-Activity Relationship (QSAR) models can be developed to screen virtual libraries of derivatives of this compound for potential biological activity against various targets, such as enzymes or receptors. nih.gov

Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the most likely sites of reactivity, and understand the electronic properties of the oxazole ring and its substituents. This can guide the development of new synthetic reactions and help explain observed reactivity patterns.

Property Prediction: Computational tools can predict crucial drug-like properties (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for novel derivatives, helping to prioritize the synthesis of compounds with the highest probability of success as therapeutic agents. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-pentyl-1,3-oxazole, and how can reaction conditions influence yield?

Q. How is the chloromethyl group in this compound characterized spectroscopically?

The chloromethyl (–CH₂Cl) group is identified via:

Q. What are the primary reactivity pathways of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (amines, thiols, alkoxides) in polar aprotic solvents (e.g., DMSO). For example, reaction with sodium azide produces 4-(azidomethyl)-2-pentyl-1,3-oxazole, a precursor for click chemistry . Steric hindrance from the pentyl group slows reactivity compared to less bulky analogs .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

Q. How do structural modifications (e.g., fluorophenyl vs. pentyl substituents) alter biological activity?

Fluorophenyl analogs (e.g., 2-(2-fluorophenyl) derivatives) exhibit stronger π-π stacking with enzyme active sites (e.g., cytochrome P450), increasing inhibitory potency (IC₅₀ = 1.2 µM vs. 8.5 µM for pentyl). However, the pentyl group improves solubility in lipid membranes, enhancing bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from solvent polarity or protein purity. Use standardized conditions:

- Buffer : 50 mM Tris-HCl (pH 7.4), 1% DMSO.

- Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4).

- Analytical Validation : LC-MS quantification of compound stability during assays .

Methodological Guidelines

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Quench excess POCl₃ with ice-water to prevent decomposition .

- Biological Assays : Pre-incubate the compound with liver microsomes (30 min, 37°C) to assess metabolic stability .

- Computational Tools : Use Gaussian or ORCA for DFT studies; PyMol for docking simulations with PDB structures (e.g., 4D6T) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.